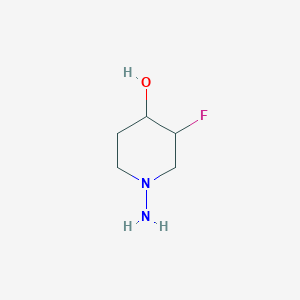![molecular formula C50H60O2P2 B14778315 2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol](/img/structure/B14778315.png)
2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol is a complex organic compound featuring adamantyl groups and phenylphosphanyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol typically involves multiple steps:
Formation of Adamantyl Derivatives: The initial step involves the preparation of adamantyl derivatives through Friedel-Crafts alkylation.
Phosphanyl Group Introduction: The phenylphosphanyl groups are introduced via a palladium-catalyzed cross-coupling reaction.
Hydroxylation and Methylation: Hydroxylation and methylation reactions are carried out to introduce the hydroxy and methyl groups on the phenyl rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.
Reduction: Reduction reactions can target the phenylphosphanyl groups, converting them to phosphines.
Substitution: The adamantyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phosphines and reduced phenyl derivatives.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and mechanical properties.
Biology and Medicine
Drug Development: The compound’s structural features may be exploited in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry
Polymer Chemistry: The compound can be incorporated into polymer matrices to improve their thermal and mechanical properties.
Electronics: Its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is being explored.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The adamantyl groups provide steric hindrance, while the phenylphosphanyl moieties can participate in coordination with metal centers. These interactions can modulate the activity of enzymes or alter the properties of materials in which the compound is incorporated.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantyl core but differ in functional groups.
Phenylphosphanyl Compounds: Triphenylphosphine and diphenylphosphine are simpler analogs with similar phosphanyl groups.
Uniqueness
2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol is unique due to the combination of adamantyl and phenylphosphanyl groups, which confer distinct steric and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C50H60O2P2 |
|---|---|
Molecular Weight |
755.0 g/mol |
IUPAC Name |
2-(1-adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol |
InChI |
InChI=1S/C50H60O2P2/c1-33-15-41(47(51)45(17-33)49-25-35-19-36(26-49)21-37(20-35)27-49)31-53(43-9-5-3-6-10-43)13-14-54(44-11-7-4-8-12-44)32-42-16-34(2)18-46(48(42)52)50-28-38-22-39(29-50)24-40(23-38)30-50/h3-12,15-18,35-40,51-52H,13-14,19-32H2,1-2H3/t35?,36?,37?,38?,39?,40?,49?,50?,53-,54-/m1/s1 |
InChI Key |
MUZIHSKOEGTHPM-VXNPZPMISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C23CC4CC(C2)CC(C4)C3)O)C[P@@](CC[P@](CC5=C(C(=CC(=C5)C)C67CC8CC(C6)CC(C8)C7)O)C9=CC=CC=C9)C1=CC=CC=C1 |
Canonical SMILES |
CC1=CC(=C(C(=C1)C23CC4CC(C2)CC(C4)C3)O)CP(CCP(CC5=C(C(=CC(=C5)C)C67CC8CC(C6)CC(C8)C7)O)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


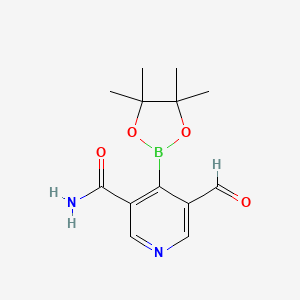
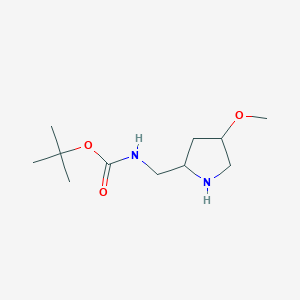

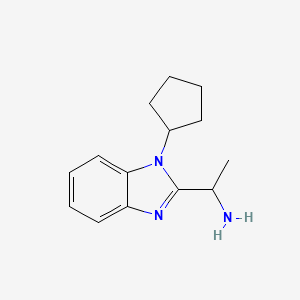
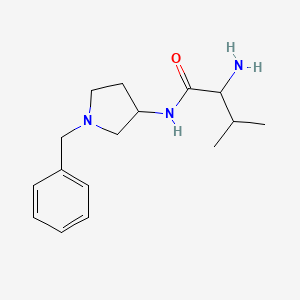
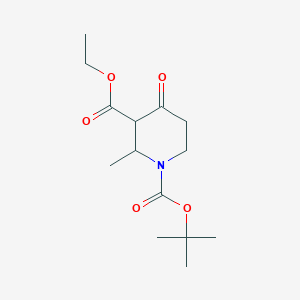
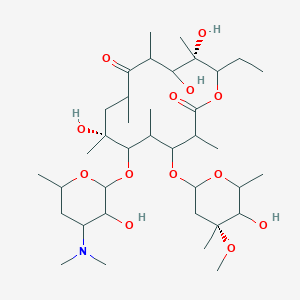
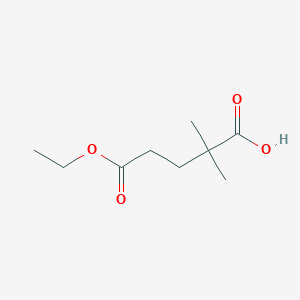
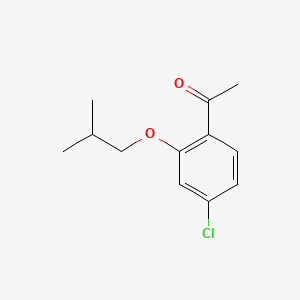
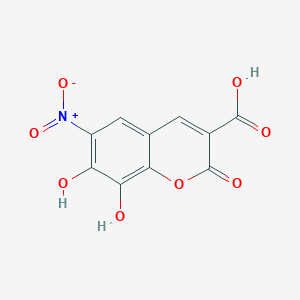

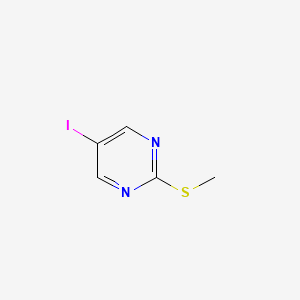
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)
